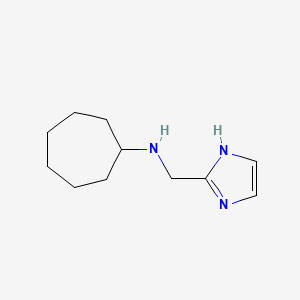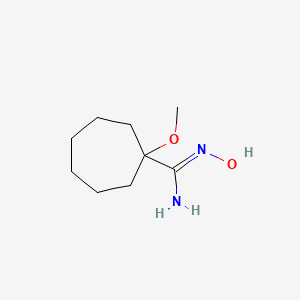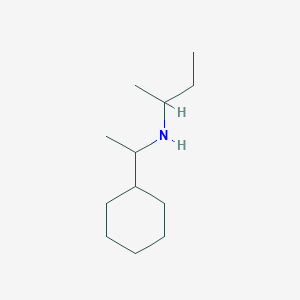![molecular formula C13H20BNO3 B13260318 (3-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid](/img/structure/B13260318.png)
(3-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid is an organoboron compound with the molecular formula C13H20BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid typically involves the reaction of 3-bromoanisole with 1-methylpiperidine in the presence of a base, followed by the introduction of a boronic acid group. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (3-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its boronic acid group, which can form reversible covalent bonds with diols and other functional groups in biomolecules.
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They can act as enzyme inhibitors, particularly for proteases, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (3-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the piperidine and methoxy groups.
(4-Methoxyphenyl)boronic acid: Similar structure but with a methoxy group on the para position of the phenyl ring.
(3-Pyridyl)boronic acid: Contains a pyridine ring instead of a phenyl ring, offering different electronic properties.
Uniqueness
(3-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid is unique due to the presence of the 1-methylpiperidine group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these structural features are advantageous.
Properties
Molecular Formula |
C13H20BNO3 |
|---|---|
Molecular Weight |
249.12 g/mol |
IUPAC Name |
[3-[(1-methylpiperidin-2-yl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO3/c1-15-8-3-2-6-12(15)10-18-13-7-4-5-11(9-13)14(16)17/h4-5,7,9,12,16-17H,2-3,6,8,10H2,1H3 |
InChI Key |
SJDWXMVQUMKPKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CCCCN2C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


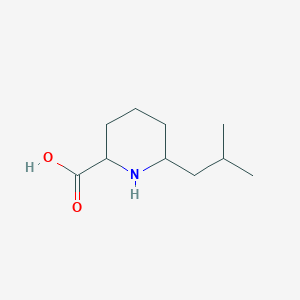
![1-[(1-Methylcyclobutyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13260240.png)
![2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13260244.png)

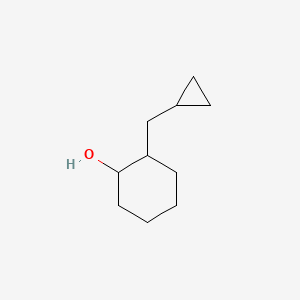
![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13260269.png)

![N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13260278.png)


